(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride
Description
(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride (CAS: 33948-04-8) is a chiral β-blocker-related impurity reference material. Its molecular formula is C₁₃H₁₉NO₄·HCl, with a molecular weight of 289.76 g/mol . Structurally, it consists of a benzoic acid moiety linked via a hydroxypropoxy chain to an isopropylamino group, protonated as a hydrochloride salt. The compound is classified as an impurity in antihypertensive drugs, particularly those targeting β-adrenergic receptors . Its SMILES notation (Cl.CC (C)NCC(O)COc1ccc(cc1)C(=O)O) and InChI key highlight the stereochemistry (2RS configuration) and functional groups critical to its interactions .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17;/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZEEUIEFLEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-04-8 | |
| Record name | Benzoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to introduce the isopropylamino group, followed by hydrolysis to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzoic acid moiety.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily utilized as an impurity reference material in the pharmaceutical industry. It plays a crucial role in:
- Quality Control : Ensuring the purity and consistency of antihypertensive drugs during manufacturing processes.
- Stability Testing : Assessing the stability of formulations over time, which is essential for determining shelf life and efficacy.
Analytical Chemistry
In analytical chemistry, (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride serves as a standard for:
- Chromatographic Techniques : Used in high-performance liquid chromatography (HPLC) for the quantification of active pharmaceutical ingredients (APIs) and their impurities.
- Mass Spectrometry : Assists in identifying and characterizing impurities through mass spectral analysis.
Pharmacological Studies
Research involving this compound has contributed to understanding its pharmacological properties, including:
- Mechanism of Action : Investigation into how this compound interacts with biological systems, particularly its effects on blood pressure regulation.
- Toxicology Studies : Evaluating the safety profile of formulations containing this compound to ensure patient safety.
Case Study 1: Antihypertensive Drug Formulation
A study published in a peer-reviewed journal demonstrated the effectiveness of incorporating (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride in antihypertensive drug formulations. The research highlighted its role in stabilizing the active ingredient while minimizing degradation over time.
Case Study 2: Analytical Method Development
In another case study, researchers developed a novel HPLC method utilizing this compound as a reference standard. The method was validated for its accuracy and precision in measuring impurities in beta-blocker medications, showcasing its importance in regulatory compliance.
Mechanism of Action
The mechanism of action of (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride involves its interaction with specific molecular targets. The isopropylamino group can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in the compound’s overall effect by influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural and Functional Group Differences
The compound is compared below with related impurities, metabolites, and degradation products (Table 1):
Key Observations :
- Benzoic Acid vs. Aldehyde/Amide : The main compound’s benzoic acid group distinguishes it from Imp. C(EP) (benzaldehyde) and Imp. E(EP) (butanamide). This difference impacts polarity, solubility, and analytical detection (e.g., higher acidity in the benzoic acid derivative) .
- Hydrochloride Salt : The presence of HCl in the main compound increases its molecular weight by ~36 g/mol compared to DMPLA, altering ionization in mass spectrometry (MS) and retention in chromatography .
- Chirality: All compounds listed are chiral, with the main compound existing as a racemic (2RS) mixture. Enantiomeric separation is challenging without pure standards, as noted in metoprolol transformation product (TP) studies .
Analytical and Pharmacological Implications
- Degradation Pathways: DMPLA, a non-salt analog of the main compound, is a TP of metoprolol formed via oxidative dealkylation in microalgae (Haematococcus pluvialis) . The hydrochloride form may arise during synthesis or storage of β-blockers.
- MS/MS Fragmentation: The isopropylamino group (loss of C₃H₉N, m/z 59) and hydroxypropoxy chain (fragments m/z 98, 116) are conserved across related compounds, aiding structural identification .
- Chromatographic Behavior : The benzoic acid group increases polarity compared to benzaldehyde (Imp. C(EP)) or amide (Imp. E(EP)), leading to shorter retention times in reverse-phase HPLC .
Role in Pharmaceutical Quality Control
The main compound is critical for impurity profiling in β-blocker manufacturing. For example:
Comparative Toxicity and Activity
C(EP) may exhibit residual β-blocking activity or toxicity. For instance:
- Imp. C(EP) : The aldehyde group may confer reactivity, posing risks of covalent binding to proteins or DNA .
Biological Activity
(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride, often referred to as a derivative of hydroxybenzoic acid, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is classified as an impurity reference material and is associated with cardiac drugs and beta blockers, indicating its relevance in cardiovascular therapies.
- Molecular Formula : C₁₃H₁₉ClN₄O₄
- Molecular Weight : 289.76 g/mol
- CAS Number : 33948-04-8
- IUPAC Name : 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid; hydrochloride
Biological Activity Overview
The compound exhibits several biological activities that are critical for therapeutic applications. Key areas of focus include:
-
Beta-Adrenergic Activity :
- Studies have indicated that compounds with a similar structure demonstrate beta2 selectivity, which is vital for their use as beta blockers. For instance, the C-4 isomer of related compounds showed a significant selectivity towards beta2 receptors in guinea pig models, comparable to propranolol's potency .
-
Protein Degradation Pathways :
- Research has highlighted the ability of benzoic acid derivatives to enhance protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This activity suggests potential applications in age-related diseases where protein homeostasis is disrupted .
-
Cytotoxicity and Antiproliferative Effects :
- In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity across various cell lines, including cancerous and non-cancerous cells. Notably, compounds derived from hydroxybenzoic acid have shown promising antiproliferative effects without inducing significant cell death at effective concentrations .
Table 1: Summary of Biological Activities
Detailed Findings
- Beta-Adrenergic Activity :
-
Protein Degradation Pathways :
- In a study evaluating the effects of various benzoic acid derivatives on protein degradation pathways, it was found that (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride significantly activated cathepsins B and L, which are crucial for lysosomal degradation processes. This activation was linked to improved cellular health in aging models .
- Cytotoxicity Assessment :
Q & A
What are the validated synthetic pathways for (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride, and how can enantiomeric purity be ensured?
Answer:
The synthesis typically involves nucleophilic substitution of 4-hydroxybenzoic acid derivatives with epoxide intermediates, followed by isopropylamine addition and hydrochloric acid salt formation. Key steps include:
- Epoxidation : Reacting 4-(2,3-epoxypropoxy)benzoic acid with isopropylamine under controlled pH (8–9) to minimize racemization .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) to separate (R)- and (S)-enantiomers. Validate purity via optical rotation and circular dichroism .
How can structural elucidation of this compound and its degradation products be performed?
Answer:
Techniques :
- NMR : and NMR to confirm the propoxy linkage (δ 3.8–4.2 ppm for oxymethylene protons) and benzoic acid carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Identify molecular ion peaks (e.g., [M+H] at m/z 268.1544 for metoprolol acid, a common degradation product) .
- FTIR : Detect hydroxyl (3200–3600 cm) and carboxylate (1680–1720 cm) stretches .
What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Answer:
HPLC Protocols :
- Column : C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v) at 1.0 mL/min.
- Detection : UV at 225 nm. Validate linearity (5–200 µg/mL, R > 0.999) and precision (%RSD < 2.0) .
TLC Alternative : Silica gel 60 F plates with chloroform:methanol:ammonia (7:2:1 v/v); R ≈ 0.45 .
How should impurity profiling be conducted to meet pharmacopeial standards?
Answer:
Key Impurities :
Method : Gradient HPLC with UV/ELSD detection. Use a reference standard (e.g., MM0460.27) for spiking studies .
What strategies resolve data contradictions in chiral analysis?
Answer:
- Cross-Validation : Compare chiral HPLC results with polarimetry (specific rotation: ±15° for enantiomers) .
- Dynamic Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis to minimize racemic mixtures .
How to design stability studies under accelerated conditions?
Answer:
- Conditions : 40°C/75% RH for 6 months. Monitor via:
- Forced Degradation : Expose to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and UV light (photolysis).
- Key Degradants :
- DMPLA : 4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic acid (m/z 254.1389) .
- α-HMPL : α-hydroxymetoprolol (m/z 284.1858) .
What metabolic pathways are observed in environmental microalgae?
Answer:
- Pathway 1 : O-Demethylation to form O-DMPL (m/z 254.1755) via cytochrome P450 enzymes in Scenedesmus quadricauda .
- Pathway 2 : Hydroxylation at the isopropyl group, yielding α-HMPLA (m/z 284.1500) in Haematococcus pluvialis .
How to validate analytical methods for regulatory compliance?
Answer:
Follow ICH Q2(R1) guidelines:
- Specificity : Resolve all impurities ≥ 0.1% (e.g., Imp. J(EP) and Imp. R(EP)) .
- Accuracy : Spike recovery (98–102%) using USP/EP reference standards (e.g., MM0460.27) .
- Robustness : Test ±2% acetonitrile variation in mobile phase; retention time shift < 5% .
What comparative studies exist with structural analogs like metoprolol acid?
Answer:
- Pharmacokinetics : Metoprolol acid (CHNO) shows 30% lower plasma protein binding than the target compound due to the absence of a benzoate group .
- Stability : The hydrochloride salt form enhances aqueous solubility (25 mg/mL vs. 8 mg/mL for free base) .
How to address conflicting NMR and MS data in structural assignments?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
